Piperidine, 1,1'-(dimethoxysilylene)bis-

Description

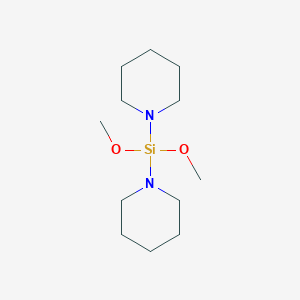

Piperidine, 1,1'-(dimethoxysilylene)bis- (CAS 180536-06-5), also known as Dipiperidinodimethoxysilane, is a silicon-containing organometallic compound with the molecular formula C₁₂H₂₆N₂O₂Si . Structurally, it features a central silicon atom bonded to two methoxy (-OCH₃) groups and two piperidine rings (C₅H₁₀N) via nitrogen atoms. This compound is primarily utilized as a silane coupling agent in polymer chemistry, facilitating crosslinking in silicones and enhancing adhesion between organic and inorganic materials . Its synthesis typically involves the reaction of piperidine with dimethoxysilane precursors.

Properties

IUPAC Name |

dimethoxy-di(piperidin-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKYFFIJNYUHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](N1CCCCC1)(N2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630288 | |

| Record name | 1,1'-(Dimethoxysilanediyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180536-06-5 | |

| Record name | 1,1'-(Dimethoxysilanediyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1,1’-(dimethoxysilylene)bis- typically involves the reaction of piperidine with dimethoxysilane under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(dimethoxysilylene)bis- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces simpler, hydrogenated compounds .

Scientific Research Applications

Piperidine, 1,1’-(dimethoxysilylene)bis- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of piperidine, 1,1’-(dimethoxysilylene)bis- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares Piperidine, 1,1'-(dimethoxysilylene)bis- with structurally analogous piperidine derivatives:

Physicochemical Properties

- Thermal Stability : Silicon-containing derivatives (e.g., Dimethoxysilylene-bis-piperidine) exhibit superior thermal resistance (>200°C) compared to sulfur-linked analogs like U400 (decomposes ~150°C) .

- Solubility : The dimethoxysilylene derivative is lipophilic , soluble in organic solvents (e.g., toluene), while sulfur-containing variants (e.g., U400) show polar solubility in DMSO .

Research Findings and Key Distinctions

Synthetic Utility: The dimethoxysilylene group in Piperidine, 1,1'-(dimethoxysilylene)bis- enables covalent bonding with silica surfaces, making it indispensable in nanocomposite materials . In contrast, sulfur-containing analogs like U400 rely on disulfide bond formation for rubber crosslinking but generate hazardous byproducts (e.g., H₂S) .

Toxicity :

- Sulfur-linked piperidine compounds (e.g., CAS 120-54-7) demonstrate higher acute toxicity (LD₅₀ < 500 mg/kg in rats) compared to silicon-based derivatives (LD₅₀ > 2000 mg/kg) .

Regulatory Trends :

- Increasing scrutiny on sulfur-containing compounds (e.g., U400) under global chemical regulations (e.g., EU SVHC) contrasts with the unregulated status of silane derivatives .

Biological Activity

Piperidine, 1,1'-(dimethoxysilylene)bis- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Piperidine Derivatives

Piperidine is a six-membered ring compound containing one nitrogen atom. Its derivatives have been extensively studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of functional groups can significantly alter the pharmacological profile of piperidine derivatives, making them valuable in drug development.

Biological Activity Spectrum

Recent studies have highlighted the diverse biological activities associated with piperidine derivatives. The following table summarizes some key findings related to the biological activity of piperidine compounds, including Piperidine, 1,1'-(dimethoxysilylene)bis-.

Antimicrobial Activity

A notable study investigated the antimicrobial properties of piperidinothiosemicarbazones, which are derivatives containing piperidine. These compounds exhibited significant activity against standard and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for resistant strains. The selectivity index was favorable, indicating low toxicity towards human cells (IC50 > 50 µg/mL) .

Neuroprotective Effects

Research on piperidine sulfonamides demonstrated their potential in reversing memory loss induced by scopolamine in animal models. These compounds showed effective inhibition of acetylcholinesterase (AChE), leading to enhanced cholinergic transmission—an important factor in cognitive function .

Hormonal Modulation

Piperidine amides have been studied for their role in inhibiting 11-beta-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism. This inhibition could have implications for treating conditions like obesity and metabolic syndrome by modulating glucocorticoid levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Piperidine, 1,1'-(dimethoxysilylene)bis- and its derivatives?

- Methodology : Utilize Mannich reactions with dialdehydes (e.g., glutaric dialdehyde) and amines (e.g., dimethylamine or piperidine) to form bis-Mannich bases. Reaction conditions such as stoichiometric ratios (e.g., 1:2 for aldehyde-to-amine) and temperature (ambient to reflux) significantly influence yield .

- Characterization : Confirm product purity via GC-MS (for molecular ion detection) and IR spectroscopy (to identify carbonyl or siloxane functional groups) .

Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

- Key Techniques :

- IR Spectroscopy : Identify siloxane (Si-O-Si) stretches (~1000–1100 cm⁻¹) and piperidine ring vibrations.

- GC-MS : Detect molecular ion peaks (e.g., m/z values) and fragmentation patterns .

- Physical Properties : Measure melting point (44–47°C), density (1.076 g/cm³), and refractive index (1.524) using standardized protocols .

Q. What safety protocols are essential for handling Piperidine, 1,1'-(dimethoxysilylene)bis- in laboratory settings?

- Hazard Mitigation :

- Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

- Avoid moisture to prevent hydrolysis of the dimethoxysilylene group, which may release methanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of this compound?

- Experimental Design :

- Variable Optimization : Systematically vary catalyst type (e.g., acid vs. base), solvent polarity, and reaction time. For example, using polar aprotic solvents (e.g., DMF) may enhance siloxane bond formation .

- Data Analysis : Compare GC-MS profiles to identify byproducts (e.g., incomplete Mannich adducts) and adjust stoichiometry .

Q. What computational approaches are suitable for modeling the reactivity of the dimethoxysilylene group in cross-coupling reactions?

- Methodology :

- Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Si-O and Si-N bonds.

- Simulate reaction pathways for siloxane hydrolysis or nucleophilic substitution using software like Gaussian or ORCA .

Q. How do regulatory thresholds (e.g., 0.1% concentration limits) impact the design of environmentally compliant synthetic routes?

- Compliance Strategy :

- Monitor waste streams for restricted byproducts (e.g., mercury or lead compounds) using ICP-MS.

- Substitute hazardous reagents (e.g., brominated solvents) with greener alternatives to meet thresholds in .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported spectral data (e.g., IR peaks) for this compound?

- Validation Steps :

- Cross-reference with high-purity commercial standards (if available).

- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Q. What strategies can reconcile conflicting toxicity data between in vitro and in vivo studies for this compound?

- Approach :

- Conduct dose-response assays in multiple cell lines (e.g., HepG2 for hepatotoxicity) and compare with rodent models.

- Analyze metabolic pathways (e.g., cytochrome P450 interactions) to explain discrepancies in bioactivation .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for studies involving this compound?

- Application :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.